molecular formula C11H8FN5O2 B2440100 methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate CAS No. 924871-34-1

methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Cat. No.: B2440100
CAS No.: 924871-34-1
M. Wt: 261.216
InChI Key: DYJYFBIXPQTGIP-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position, a tetrazole ring at the 3-position, and a carboxylate ester group at the 2-position of the indole core. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Tetrazole Ring Formation: The tetrazole ring can be formed by reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Esterification: The carboxylate ester group can be introduced through esterification of the carboxylic acid derivative using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the tetrazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    5-Fluoroindole Derivatives: Compounds with similar indole cores but different substituents at the 5-position.

    Tetrazole-Substituted Indoles: Indole derivatives with tetrazole rings at different positions.

    Carboxylate Ester Indoles: Indole compounds with carboxylate ester groups at various positions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a tetrazole ring, which is known for enhancing biological activity. The molecular formula is C11H10FN5O2C_{11}H_{10}FN_5O_2, and it has a molecular weight of approximately 251.23 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.19Induction of apoptosis via caspase activation
HeLa (Cervical)0.23Cell cycle arrest at G2/M phase
A549 (Lung)0.08Inhibition of tubulin polymerization
HepG2 (Liver)0.42Downregulation of anti-apoptotic proteins

These findings suggest that the compound may function as a potent inhibitor of cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical processes such as:

  • Tubulin Polymerization : The compound has been shown to inhibit tubulin assembly, which is crucial for mitosis. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Caspase Activation : The activation of caspases, particularly caspase-3, plays a vital role in the apoptotic pathway triggered by this compound.

Structure-Activity Relationships (SAR)

The incorporation of the tetrazole moiety in the indole structure significantly enhances biological activity. Variations in substituents on the indole ring can lead to changes in potency and selectivity towards different cancer types. For instance:

  • Fluorine Substitution : The presence of fluorine at the 5-position enhances lipophilicity and bioavailability.
  • Tetrazole Ring : The tetrazole ring not only contributes to increased solubility but also participates in hydrogen bonding with biological targets, improving binding affinity.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on MCF-7 Cells : A study found that treatment with this compound resulted in significant apoptosis in MCF-7 cells, evidenced by increased Annexin V staining and reduced mitochondrial membrane potential.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use.
  • Combination Therapy : Research indicates that combining this compound with conventional chemotherapeutics may enhance overall efficacy while reducing side effects.

Properties

IUPAC Name

methyl 5-fluoro-3-(tetrazol-1-yl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O2/c1-19-11(18)9-10(17-5-13-15-16-17)7-4-6(12)2-3-8(7)14-9/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJYFBIXPQTGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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